Cathepsin B Cleavage Kinetics: Val-Ala vs. Val-Cit
In isolated cathepsin B enzymatic assays, the Val-Ala dipeptide linker (the core of Fmoc-Val-Ala-PAB-PNP) is cleaved at half the rate of the widely used Val-Cit dipeptide linker [1]. This quantifiable difference in cleavage kinetics provides a direct means to modulate the rate of intracellular payload release, which can be critical for optimizing therapeutic index. While both linkers are effectively cleaved and highly stable in human plasma, the slower cleavage of Val-Ala may mitigate premature drug release in certain tumor microenvironments or offer a distinct pharmacokinetic profile.
| Evidence Dimension | Relative Cathepsin B Cleavage Rate |
|---|---|
| Target Compound Data | Cleavage rate: 0.5x (relative to Val-Cit) |
| Comparator Or Baseline | Val-Cit dipeptide linker: 1.0x (baseline rate) |
| Quantified Difference | Val-Ala cleavage is half the rate of Val-Cit |
| Conditions | Isolated cathepsin B enzyme assay (in vitro) |
Why This Matters
This provides a tunable parameter for payload release kinetics, allowing selection of Val-Ala for a slower, potentially more controlled intracellular drug liberation profile compared to Val-Cit.
- [1] Iris Biotech GmbH. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. Technical Blog. 2021. View Source
